![molecular formula C20H26O3Si B14241597 Triethoxy[4-(2-phenylethenyl)phenyl]silane CAS No. 188748-64-3](/img/structure/B14241597.png)
Triethoxy[4-(2-phenylethenyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[4-(2-phenylethenyl)phenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a phenyl group substituted with a styryl moiety. This compound is notable for its applications in various fields, including materials science and organic synthesis, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[4-(2-phenylethenyl)phenyl]silane typically involves the hydrosilylation of styrene derivatives with triethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the styrene derivative . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability .
化学反応の分析
Types of Reactions
Triethoxy[4-(2-phenylethenyl)phenyl]silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of the silicon-hydrogen bond to silicon-oxygen bonds.
Substitution: Replacement of ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes under inert atmospheres.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Involves nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .
科学的研究の応用
Triethoxy[4-(2-phenylethenyl)phenyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of Triethoxy[4-(2-phenylethenyl)phenyl]silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This reactivity is crucial for its applications in surface modification and material synthesis .
類似化合物との比較
Similar Compounds
Triethoxysilane: A simpler analog with three ethoxy groups bonded to silicon.
Trimethoxy(2-phenylethyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy[4-(2-phenylethenyl)phenyl]silane is unique due to the presence of the styryl moiety, which imparts additional reactivity and functionality compared to simpler silanes. This makes it particularly valuable in applications requiring specific interactions with organic substrates .
特性
CAS番号 |
188748-64-3 |
|---|---|
分子式 |
C20H26O3Si |
分子量 |
342.5 g/mol |
IUPAC名 |
triethoxy-[4-(2-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-4-21-24(22-5-2,23-6-3)20-16-14-19(15-17-20)13-12-18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3 |
InChIキー |
WHRHSYKFXCJLQR-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC=C(C=C1)C=CC2=CC=CC=C2)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


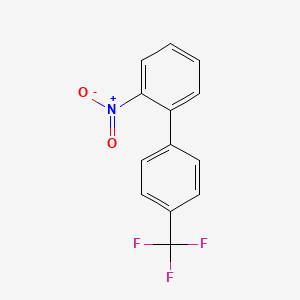

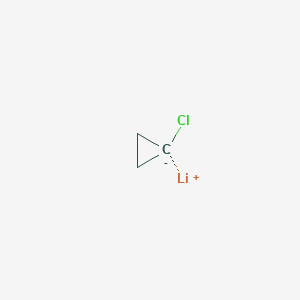

![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
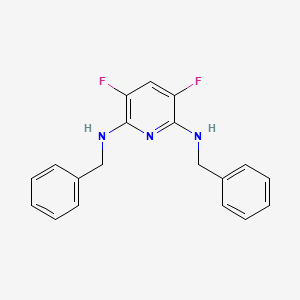
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
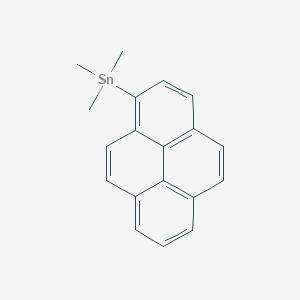
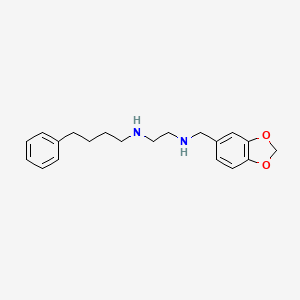
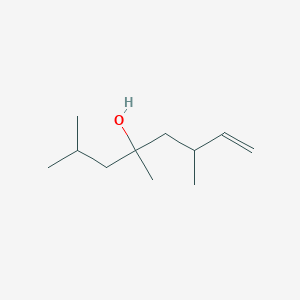
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
